N-Ethyl-1,3-propanediamine
CAS No.: 10563-23-2
Cat. No.: VC20982591
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10563-23-2 |
---|---|
Molecular Formula | C5H14N2 |
Molecular Weight | 102.18 g/mol |
IUPAC Name | N'-ethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3 |
Standard InChI Key | ODGYWRBCQWKSSH-UHFFFAOYSA-N |
SMILES | CCNCCCN |
Canonical SMILES | CCNCCCN |
Introduction
Chemical Structure and Identification
Structural Features
N-Ethyl-1,3-propanediamine contains a propyl chain with amine groups at positions 1 and 3. The nitrogen at position 3 bears an ethyl substituent, creating a secondary amine, while the nitrogen at position 1 remains a primary amine . This asymmetric distribution of substituents gives the molecule distinct chemical properties at each amine site, enabling selective reactions and interactions in various applications.
Chemical Identifiers
The compound is cataloged under various chemical identification systems to ensure proper classification and regulatory compliance. Table 1 presents the key chemical identifiers for N-Ethyl-1,3-propanediamine.
Table 1: Chemical Identifiers for N-Ethyl-1,3-propanediamine
The compound can be represented in various chemical notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide standardized ways to encode the molecular structure in text format. These identifiers are essential for unambiguous identification in chemical databases and regulatory documentation.
Physical and Chemical Properties
Basic Physical Properties
N-Ethyl-1,3-propanediamine exhibits physical properties typical of small aliphatic diamines. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of N-Ethyl-1,3-propanediamine
Property | Value | Source |
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Physical State | Liquid at room temperature | |
Boiling Point | 156 °C (at 735 Torr) | |
Density | 0.826±0.06 g/cm³ (Predicted) | |
LogP | -0.085 (estimated) | |
pKa | 10.74±0.10 (Predicted) |
The compound has a relatively high boiling point compared to its molecular weight, which is characteristic of diamines due to intermolecular hydrogen bonding . Its predicted density is less than water, suggesting it would float if mixed with water, though miscibility factors would also influence this behavior.
Chemical Reactivity
As a diamine, N-Ethyl-1,3-propanediamine contains two nitrogen centers with different reactivity profiles. The primary amine (-NH2) is generally more nucleophilic than the secondary amine (-NH-) and often reacts preferentially with electrophiles. Both amine groups can participate in typical amine reactions, including:
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Nucleophilic substitution reactions
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Acid-base reactions (acting as a base)
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Condensation reactions with carbonyl compounds
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Coordination with metal ions
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Addition to epoxides and other electrophilic centers
The compound's basicity, derived from its amine groups, makes it reactive with acids to form ammonium salts. This property can be utilized in various applications, including as an intermediate in synthesis reactions and in analytical procedures .
Applications and Uses
Due to its amine functionality, N-Ethyl-1,3-propanediamine should be kept away from strong oxidizers, acids, and other reactive compounds that could lead to exothermic reactions or generation of hazardous byproducts.
Related Compounds
Parent Compound
The parent compound of N-Ethyl-1,3-propanediamine is 1,3-propanediamine (C3H10N2), which lacks the ethyl group present in N-Ethyl-1,3-propanediamine. 1,3-Propanediamine has a molecular weight of 74.12 g/mol and serves as the basic structural scaffold upon which N-Ethyl-1,3-propanediamine is built. The parent compound finds use in various industrial applications and serves as a precursor to numerous derivatives.
Structural Analogs
Several structural analogs of N-Ethyl-1,3-propanediamine exist, differing in the nature and position of substituents on the propane backbone or the amine groups. Notable examples from the search results include:
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N,N-Dimethyl-1,3-propanediamine (CAS: 109-55-7): Contains two methyl groups on one nitrogen atom instead of one ethyl group .
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N,N-Diethyl-1,3-propanediamine (CAS: 10061-68-4): Features two ethyl groups on one nitrogen atom .
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N,N'-Bis(2-aminoethyl)-1,3-propanediamine (CAS: 4741-99-5): Contains additional aminoethyl substituents on both nitrogen atoms .
These structural analogs share similar chemical properties but may differ in reactivity, basicity, and application profiles due to the variations in their substituent patterns.
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